molecular formula C12H8Cl2N2S2 B2479067 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-06-6

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No. B2479067
CAS RN: 338778-06-6
M. Wt: 315.23
InChI Key: FAKJCKGHGDTJMS-UHFFFAOYSA-N
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Description

“3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C10H9Cl2N3S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9Cl2N3S . The compound has a molecular weight of 274.173 .

Scientific Research Applications

Structural and Vibrational Properties

A study investigated the structural, topological, and vibrational properties of isothiazole derivatives, including 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, revealing insights into their antiviral activities. The research focused on the solvent effects and reactivities in different media, providing crucial information for understanding the behavior of these compounds (Romani et al., 2015).

Spectroscopic Analysis for Chemotherapeutic Potential

A spectroscopic investigation on similar isothiazole derivatives highlighted their potential as chemotherapeutic agents. This study encompassed FT-IR and FT-Raman spectroscopy, providing valuable data on the equilibrium geometry, vibrational wave numbers, and molecular docking results, suggesting potential inhibitory activity against specific medical targets (Alzoman et al., 2015).

Antiviral Spectrum Analysis

Research on 3-methylthio-5-aryl-4-isothiazolecarbonitriles, closely related to the chemical of interest, demonstrated a broad antiviral spectrum. This synthesis and screening study provided insights into the efficacy of these compounds against various viruses, including human rhinovirus, enteroviruses, and measles virus (Cutrì et al., 2002).

Structural Characterization and Inhibitory Potential

The structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which share a similar structural framework, was performed to assess their inhibitory potential against human dihydrofolate reductase. This study provided essential structural insights and molecular docking simulations relevant to the pharmacological potential of these compounds (Al-Wahaibi et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not clearly defined. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product . Researchers are advised to handle the compound with care and assume responsibility for confirming its safety profile .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S2/c1-7-8(5-15)12(16-18-7)17-6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJCKGHGDTJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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